5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde
Description
5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 4-position
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCZBDHCVJAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. For instance, the reaction of 5-fluoro-1-methyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent can yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Fluoro-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde exhibits a variety of biological activities that make it a candidate for medicinal applications:
- Antifungal Properties : The compound has shown promising antifungal activity, making it suitable for development as a fungicide in agricultural practices. Its effectiveness against various fungal pathogens positions it as a valuable tool for crop protection.
- Medicinal Chemistry : Research indicates that derivatives of this compound can interact with biological targets, leading to potential therapeutic applications. For instance, studies have explored its use in synthesizing pyrazole-based compounds with enhanced pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Applications in Agriculture
The agricultural sector is increasingly interested in this compound due to its antifungal properties:
- Fungicide Development : The compound's effectiveness against specific fungal strains makes it an excellent candidate for fungicide formulation. Research has indicated its potential to control plant diseases effectively while being less toxic to beneficial organisms.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: This compound features additional fluorine substitutions, which may alter its chemical properties and reactivity.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound has a phenyl group instead of a fluorine atom, leading to different reactivity and applications.
Uniqueness
5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Biological Activity
5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a fluorine atom at the 5-position and an aldehyde functional group at the 4-position, contributing to its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorine atom enhances the compound's reactivity and binding affinity through electronic effects, which may influence its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antifungal Activity : The compound has shown promising antifungal properties, making it a candidate for agricultural applications as a fungicide. Its derivatives have been tested against several fungal strains, demonstrating significant efficacy .
- Anticancer Potential : Compounds based on the pyrazole structure have been linked to anticancer activities, inhibiting the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers. Notably, derivatives of pyrazole have been evaluated for their antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Anti-inflammatory Effects : Pyrazole derivatives have also been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and may serve as potential therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be influenced by structural modifications. A summary of some derivatives and their unique aspects is provided in Table 1.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | Contains difluoromethyl group | Enhanced lipophilicity and biological activity |
| 4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid instead of aldehyde | Potential for different biological interactions |
| 5-Fluoro-3-methyl-1H-pyrazole | Methyl substitution at different position | Variation in reactivity and application |
These modifications can significantly alter the compound's biological properties, influencing its effectiveness in various therapeutic contexts.
Case Studies
Several studies have investigated the biological activities of compounds derived from this compound:
- Antifungal Activity : A study demonstrated that novel derivatives exhibited higher antifungal activity against phytopathogenic fungi compared to standard fungicides like boscalid. The most effective compound was identified through structure-activity relationship modeling .
- Anticancer Evaluation : In a recent investigation, a series of pyrazole-based compounds were synthesized and tested for their cytotoxicity against various cancer cell lines. One derivative displayed significant growth inhibition with an IC50 value of 49.85 µM against A549 lung cancer cells .
- Anti-inflammatory Assessment : Another study reported that certain pyrazole derivatives inhibited lipopolysaccharide-induced nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .
Q & A
Basic: What are the common synthetic routes for preparing 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde?
Answer:
A widely used method involves the Vilsmeier-Haack reaction, where a substituted pyrazole precursor (e.g., 5-fluoro-1-methyl-1H-pyrazole) is formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions . Alternatively, cyclocondensation of β-keto esters with hydrazine derivatives can yield pyrazole carbaldehydes, though fluorine substitution may require optimization of reaction temperatures and stoichiometry to avoid side reactions . For purity, chromatographic techniques (e.g., column chromatography) are recommended post-synthesis .
Advanced: How do electronic effects of fluorine and methyl groups influence the reactivity of this compound in nucleophilic additions?
Answer:
The electron-withdrawing fluorine atom at the 5-position activates the aldehyde group at C4 toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. Conversely, the methyl group at N1 exerts steric hindrance, potentially slowing reactions with bulky nucleophiles. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via kinetic assays (e.g., monitoring by <sup>19</sup>F NMR) is critical to confirm mechanistic pathways .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the aldehyde proton (~9.8–10.2 ppm) and methyl group integration.
- <sup>19</sup>F NMR : To verify fluorine substitution and assess electronic environments.
- IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the aldehyde functionality.
- Mass Spectrometry (HRMS) : For molecular ion validation and fragment pattern analysis .
Advanced: What challenges arise in resolving the crystal structure of fluorinated pyrazole carbaldehydes, and how can they be addressed?
Answer:
Fluorine’s high electron density can cause anisotropic displacement parameters, complicating electron density maps. High-resolution X-ray diffraction (λ < 1 Å) and low-temperature data collection (e.g., 100 K) improve accuracy. Software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for handling disorder or twinning . For unstable crystals, rapid data collection or cryoprotection (e.g., glycerol) may be necessary .
Basic: How should this compound be stored to ensure stability?
Answer:
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group. Avoid prolonged exposure to moisture or oxidizing agents, which can degrade the compound to carboxylic acid derivatives .
Advanced: What strategies can optimize the yield of this compound in multistep syntheses?
Answer:
- Stepwise Monitoring : Use TLC or in-situ <sup>19</sup>F NMR to track intermediate formation.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance formylation efficiency in Vilsmeier-Haack steps.
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation in cyclocondensation .
- Workup Optimization : Quenching with ice-cold sodium acetate minimizes decomposition .
Basic: What biological activities are associated with pyrazole-4-carbaldehyde derivatives?
Answer:
Pyrazole carbaldehydes are precursors for bioactive molecules, including:
- Antimicrobial agents : Schiff base derivatives exhibit activity against Gram-positive bacteria.
- Kinase inhibitors : The aldehyde group enables covalent binding to cysteine residues in target enzymes.
- Anticancer agents : Fluorine enhances metabolic stability and membrane permeability .
Advanced: How can computational methods aid in designing derivatives of this compound?
Answer:
- Molecular Docking : Predict binding affinities to targets (e.g., COX-2 or EGFR kinases).
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Basic: What safety precautions are required when handling this compound?
Answer:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- In case of exposure, rinse with copious water and seek medical attention.
- Store separately from strong oxidizers (e.g., peroxides) .
Advanced: How can contradictory spectral data between synthetic batches be resolved?
Answer:
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation products).
- Dynamic NMR : Detect conformational equilibria or rotamers affecting signal splitting.
- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
